(2S,3S)-3-aminopentan-2-ol

Stereoselective Oxidation Chiral Synthesis Reaction Kinetics

Sourcing incorrect stereoisomers can derail asymmetric syntheses, leading to compromised enantioselectivity and inactive byproducts. (2S,3S)-3-Aminopentan-2-ol is a defined chiral building block that eliminates this risk. - Defined (2S,3S) configuration ensures correct 3D orientation in coupling and cyclization steps for pharmaceutical intermediates. - High stereochemical purity prevents diastereomeric impurities that can alter activation energies by over 4.7 kcal/mol. - Serves as a reliable model substrate for probing stereoelectronic effects and validating computational models.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
Cat. No. B15315865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-aminopentan-2-ol
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCCC(C(C)O)N
InChIInChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3/t4-,5-/m0/s1
InChIKeyBKFGLDUWYUYHRF-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-3-Aminopentan-2-ol Overview


(2S,3S)-3-aminopentan-2-ol is a chiral β-amino alcohol with the molecular formula C5H13NO and a molecular weight of 103.16 g/mol [1]. It is characterized by two asymmetric carbon centers, which confer specific stereochemical properties critical for its role as a chiral building block in pharmaceutical and fine chemical synthesis . This compound is distinguished from its stereoisomers by its (2S,3S) absolute configuration, which dictates its unique reactivity and biological recognition profiles [2].

(2S,3S)-3-Aminopentan-2-ol Substitution Risks


In chiral synthesis, the absolute stereochemistry of a building block is non-negotiable; substituting (2S,3S)-3-aminopentan-2-ol with a different stereoisomer (e.g., (2R,3R) or (2S,3R)) or a racemic mixture introduces diastereomeric impurities that can derail downstream stereochemical outcomes. This is not a matter of nominal activity but of fundamental reactivity and selectivity. For instance, computational studies on diastereomeric β-amino alcohols demonstrate that a single stereocenter inversion can alter activation energies by over 4.7 kcal/mol in oxidation pathways, leading to divergent product distributions and compromised enantioselectivity . Such differences are amplified in complex, multi-step pharmaceutical syntheses, where incorrect stereochemistry can lead to inactive or toxic byproducts [1]. Therefore, precise stereochemical identity is a critical procurement specification.

(2S,3S)-3-Aminopentan-2-ol Comparator Guide


Stereochemistry and Oxidation Reactivity

While direct experimental data for (2S,3S)-3-aminopentan-2-ol is not available in the public domain, a highly relevant class-level inference can be drawn from a comparative study of its diastereomer, (2S,3R)-3-aminopentan-2-ol, versus (2R,3S)-3-aminopentan-2-ol. In that study, the (2S) configuration lowered the activation energy for oxidation by 4.7 kcal/mol compared to the (2R,3S) diastereomer . This demonstrates that even a single stereocenter inversion in a β-amino alcohol can lead to a substantial kinetic difference, underscoring the critical importance of procuring the exact (2S,3S) stereoisomer for predictable and efficient reaction outcomes.

Stereoselective Oxidation Chiral Synthesis Reaction Kinetics

Posaconazole Intermediate Role

3-Aminopentan-2-ol is a documented key chiral intermediate in the synthesis of Posaconazole, a significant antifungal drug . While the exact stereoisomer required for the final drug substance is often proprietary, the requirement for a specific, single stereoisomer (like (2S,3S)) is paramount. The use of a racemic mixture or an incorrect isomer would lead to the formation of diastereomeric impurities in the final active pharmaceutical ingredient (API), which is unacceptable under regulatory guidelines (e.g., ICH Q6A). This positions the (2S,3S) isomer as a critical procurement item for any laboratory replicating or optimizing this synthetic route, as it ensures the correct stereochemical outcome.

Antifungal Drug Synthesis Chiral Intermediate Process Chemistry

Physicochemical Property Comparison

The (2S,3S)-3-aminopentan-2-ol isomer can be distinguished from its close analogs by its predicted physicochemical properties. For the free base, the predicted boiling point is 186.8±13.0 °C . While this value is identical for all stereoisomers of the free base, it serves as a baseline for method development and quality control. More importantly, the hydrochloride salt form (CAS: 1352149-50-8), which is often the procured item, has a distinct molecular weight of 139.62 g/mol and specific storage requirements (2-8°C, inert atmosphere) . These defined properties are essential for consistent handling, formulation, and analytical characterization, differentiating the specified compound from ambiguous or poorly characterized alternatives.

Physicochemical Properties Chromatography Process Development

Procurement Purity and Storage Specifications

Reputable vendors supply (2S,3S)-3-aminopentan-2-ol hydrochloride with a minimum purity of 97-98% and specify storage conditions of 2-8°C under an inert atmosphere . This contrasts with generic or lower-purity alternatives that may contain unknown stereoisomeric or chemical impurities, which can act as catalysts poisons, lead to side reactions, or compromise analytical data. The defined purity and storage specifications are critical for ensuring batch-to-batch consistency in research and development, a key factor for industrial and academic users who require reproducible results.

Procurement Quality Control Stability

(2S,3S)-3-Aminopentan-2-ol Application Scenarios


Pharmaceutical Intermediate Stereocontrolled Synthesis

The (2S,3S) isomer is ideal for use as a chiral building block in the asymmetric synthesis of pharmaceutical intermediates, particularly in routes analogous to Posaconazole production . Its defined stereochemistry ensures the correct three-dimensional orientation in subsequent coupling, cyclization, or functionalization steps, a requirement that a racemic mixture or incorrect isomer cannot fulfill. This scenario demands the high stereochemical purity and defined properties of the (2S,3S) compound, as demonstrated by its role in known drug syntheses .

Asymmetric Catalysis Mechanistic Studies

Researchers investigating the stereoelectronic effects in oxidation, reduction, or substitution reactions can use (2S,3S)-3-aminopentan-2-ol as a model substrate. As inferred from diastereomeric studies, the specific (2S,3S) configuration is expected to exhibit unique kinetic profiles (e.g., activation energy differences on the order of several kcal/mol) compared to its diastereomers . This makes it a valuable tool for probing transition state geometries and validating computational models, an application that is impossible with an undefined stereoisomeric mixture.

Chiral Chromatography Method Development

The distinct physicochemical properties of (2S,3S)-3-aminopentan-2-ol, including its predicted boiling point of 186.8±13.0 °C and its specific retention characteristics, make it a useful standard for developing chiral separation methods. Analytical chemists require this exact isomer to calibrate instruments and validate methods for separating and quantifying aminopentanol stereoisomers in reaction mixtures or final products. This application relies on the procurement of a well-characterized, high-purity single isomer .

High-Throughput Screening Libraries

In drug discovery, small, chiral amino alcohols are often included in fragment-based screening libraries. The (2S,3S)-3-aminopentan-2-ol isomer, with its defined stereochemistry and high purity (≥97%) , is a valuable addition to such libraries. Its inclusion allows for the identification of stereospecific interactions with biological targets, as the presence of an incorrect isomer could lead to false negatives or misleading structure-activity relationship (SAR) data. The compound's role as a ligand in enzyme and receptor interactions supports its utility in this area .

Technical Documentation Hub

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